
Clarithromycin Impurity M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clarithromycin Impurity M is a by-product formed during the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Clarithromycin is widely used to treat various bacterial infections due to its improved acid stability and enhanced antibacterial activity compared to erythromycin. Impurities like this compound are important to identify and characterize to ensure the purity and efficacy of the final pharmaceutical product .
准备方法
Synthetic Routes and Reaction Conditions: Clarithromycin Impurity M is typically formed during the synthesis of clarithromycin from erythromycin-A. The process involves treating erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction produces erythromycin-A oxime, which can further react to form various impurities, including this compound .
Industrial Production Methods: In an industrial setting, the preparation of clarithromycin involves multiple steps, including protection and deprotection of functional groups, methylation, and purification. The formation of impurities like this compound can be influenced by reaction conditions such as temperature, reaction time, and the presence of specific reagents .
化学反应分析
Types of Reactions: Clarithromycin Impurity M can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reaction with reducing agents can result in reduced forms of the impurity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
科学研究应用
Research has focused on developing efficient methods for synthesizing Clarithromycin Impurity M. One such method involves using erythromycin oxime as a precursor, where specific reagents and conditions are applied to yield high-purity impurity M. The purification process typically includes crystallization techniques that enhance the compound's purity to over 99% .
Quality Control in Pharmaceutical Manufacturing
The presence of impurities like this compound is critical in quality control processes within pharmaceutical manufacturing. Regulatory bodies require stringent testing for impurities to ensure drug safety and efficacy. The identification and quantification of these impurities contribute to the overall quality assurance framework for clarithromycin products.
Case Studies and Research Findings
Several studies have documented the impact of this compound on drug formulation and efficacy:
- A study published in Pharmaceutical Research highlighted that routine in vitro susceptibility tests might underestimate the effectiveness of clarithromycin when considering its active metabolites, including those formed from impurities . This suggests that understanding impurities can lead to better therapeutic outcomes.
- Another research article discussed optimizing chromatographic conditions for analyzing clarithromycin impurities, including Impurity M, which is vital for ensuring compliance with pharmacopoeial standards .
作用机制
The mechanism of action of Clarithromycin Impurity M is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. like clarithromycin, it may interact with bacterial ribosomes, potentially inhibiting protein synthesis. Further research is needed to elucidate the specific molecular targets and pathways involved .
相似化合物的比较
Erythromycin A Oxime: An intermediate in the synthesis of clarithromycin, which can also form various impurities.
Clarithromycin Impurity R: Another impurity formed during clarithromycin synthesis, with a different chemical structure and properties.
Uniqueness: Clarithromycin Impurity M is unique due to its specific formation pathway and chemical structure. Its identification and characterization are crucial for ensuring the quality and safety of clarithromycin as a pharmaceutical product .
生物活性
Clarithromycin is a widely used macrolide antibiotic known for its efficacy against various bacterial infections. However, the biological activity of its impurities, particularly Clarithromycin Impurity M , has garnered attention due to its potential implications in pharmacology and microbiology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, resistance patterns, and clinical significance, supported by data tables and case studies.
Overview of Clarithromycin and Its Impurities
Clarithromycin is a semisynthetic derivative of erythromycin, exhibiting broad-spectrum antibacterial activity. It primarily acts by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit. The compound is generally bacteriostatic but can be bactericidal depending on the concentration and type of organism involved .
This compound is one of several impurities that may arise during the synthesis of clarithromycin. Understanding the biological activity of these impurities is crucial as they can influence the overall efficacy and safety profile of the drug.
Clarithromycin and its impurities exhibit their effects primarily through:
Resistance Patterns
Resistance to clarithromycin has been documented extensively, particularly among mycobacterial species such as Mycobacterium abscessus. The emergence of resistance mechanisms, including point mutations in the rrl gene that encodes 23S rRNA, significantly impacts treatment outcomes .
Table 1: Resistance Mechanisms in Mycobacterium abscessus
Clinical Significance
The clinical implications of clarithromycin impurities are significant. For instance, studies have shown that while clarithromycin is effective against many bacterial strains, the presence of certain impurities can alter susceptibility profiles.
Case Study: Efficacy Against Mycobacterium abscessus
A study involving 90 strains from cystic fibrosis patients demonstrated varying susceptibility to clarithromycin based on genetic factors. Notably, strains with specific erm(41) sequences exhibited inducible resistance, complicating treatment strategies .
Table 2: Susceptibility Results for Mycobacterium abscessus Strains
Strain Type | MIC (μg/ml) | Resistance Mechanism |
---|---|---|
M. abscessus | >16 | Inducible resistance via erm(41) |
M. massiliense | 1 | Susceptible |
M. bolletii | >16 | Inducible resistance |
常见问题
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Clarithromycin Impurity M in drug formulations?
High-performance liquid chromatography (HPLC) is the primary method for detecting and quantifying impurities like this compound. Method development should optimize parameters such as mobile phase composition (e.g., pH 7–8 for stability), column selection (C18 or chiral columns for isomer separation), and detection wavelength (UV-Vis or MS for specificity). Validation must include sensitivity (e.g., limit of quantification ≤ 0.1%), precision, and linearity, adhering to ICH Q2(R1) guidelines . Retention time matching with reference standards (e.g., USP/EP impurities) is critical for accurate identification .
Q. How is this compound synthesized, and what are its key structural features?
Impurity M is typically synthesized via side reactions during clarithromycin production, such as incomplete methylation or oxime isomerization. Scalable processes for related impurities (e.g., Impurity L) involve controlled oxime formation to minimize (Z)-isomer byproducts (<1.2%) . Structural characterization requires techniques like NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₃₈H₇₀N₂O₁₃) and chiral centers .
Q. What regulatory guidelines govern impurity profiling for this compound?
ICH Q3A/B and USP monographs mandate identification and quantification of impurities ≥0.1%. Process-related impurities must be included in analytical methods to aid retention time matching, even if not specified in final product limits . Method validation should demonstrate specificity for Impurity M against degradation products (e.g., decladinosylated derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification across laboratories?
Discrepancies often arise from variations in HPLC conditions (e.g., column aging, mobile phase pH) or calibration standards. To mitigate this:
- Use certified reference materials (CRMs) with documented purity (e.g., CAS 127252-80-6 for related impurities) .
- Perform inter-laboratory comparisons using harmonized protocols (e.g., USP〈621〉 for system suitability).
- Apply mass balance studies to confirm recovery rates and rule out matrix interference .
Q. What advanced techniques are recommended for structural elucidation of unknown impurities co-eluting with this compound?
Hyphenated techniques like LC-MS/MS or LC-NMR are essential for distinguishing co-eluting impurities. For example:
- MS/MS fragmentation patterns differentiate isomers (e.g., (E)- vs. (Z)-oxime configurations) .
- Isolation via preparative HPLC followed by 2D-NMR (COSY, HSQC) resolves structural ambiguities .
- Computational modeling (e.g., DFT for stability prediction) aids in hypothesizing degradation pathways .
Q. How should stability studies be designed to evaluate the formation kinetics of this compound under varying conditions?
- Forced degradation : Expose clarithromycin to heat (40–60°C), humidity (75% RH), and oxidative (H₂O₂) or acidic/alkaline conditions. Monitor Impurity M formation via time-point sampling .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life and activation energy for impurity formation .
- pH dependence : Optimize formulation pH (e.g., 7–8) to minimize degradation, as acidic conditions accelerate decladinosylation .
Q. What statistical approaches are appropriate for analyzing contradictory data on the biological relevance of this compound?
- Meta-regression : Assess correlations between impurity levels and clinical outcomes (e.g., antimicrobial efficacy), adjusting for covariates like regional clarithromycin resistance rates .
- Multivariate analysis : Use PCA or PLS to identify confounding variables (e.g., synthesis route, storage conditions) in impurity datasets .
- Sensitivity analysis : Validate analytical method robustness using DoE (Design of Experiments) to test parameter interactions (e.g., column temperature, flow rate) .
Q. Methodological Considerations
Q. How can researchers validate the specificity of an analytical method for this compound in the presence of structurally similar impurities?
- Forced degradation : Spiked samples with impurities (e.g., Impurity O, N-Oxide) to confirm baseline separation .
- Peak purity analysis : Use diode-array detectors (DAD) or MS to verify spectral homogeneity .
- Cross-validation : Compare results with orthogonal methods (e.g., capillary electrophoresis) .
Q. What strategies are effective in minimizing contamination during impurity analysis?
属性
CAS 编号 |
127182-43-8 |
---|---|
分子式 |
C37H68N2O13 |
分子量 |
748.9 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H68N2O13/c1-14-25-37(10,44)30(41)20(4)27(39-45)18(2)16-36(9,47-13)32(52-34-28(40)24(38-11)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-35(8,46-12)31(42)23(7)49-26/h18-26,28-32,34,38,40-42,44-45H,14-17H2,1-13H3/b39-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 |
InChI 键 |
MPBKKWQXSHKTAP-UXZNNQEFSA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
N-Desmethyl-6-O-methylerythromycin (9E)-Oxime; 3’’-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime; Oxacyclotetradecane Erythromycin deriv. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。